molecular formula C13H11NO2 B1680751 Salicylanilide CAS No. 87-17-2

Salicylanilide

Cat. No. B1680751
CAS RN: 87-17-2
M. Wt: 213.23 g/mol
InChI Key: WKEDVNSFRWHDNR-UHFFFAOYSA-N
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Description

Salicylanilide is a chemical compound which is the amide of salicylic acid and aniline . It is classified as both a salicylamide and an anilide . Derivatives of salicylanilide have a variety of pharmacological uses . Chlorinated derivatives including niclosamide, oxyclozanide, and rafoxanide are used as anthelmintics, especially as flukicides .


Synthesis Analysis

Salicylanilides have been synthesized for various purposes, including as potential allosteric inhibitors of human pancreatic lipase . A new series of salicylanilide acetates was synthesized and evaluated for their in vitro antifungal and antituberculotic activity .


Molecular Structure Analysis

Salicylanilide has a core structure that has been studied for many years for their possible repositioning for the treatment of diverse types of tumors . The number of studies contributing to the explanation of their potential anticancer effect potential is still increasing .


Chemical Reactions Analysis

Salicylanilides have been examined for their molecular mechanisms, demonstrating potential for Gram-negative combination therapies . Detailed understanding of antibiotic mechanisms can address this issue by facilitating the rational design of improved combination therapies .


Physical And Chemical Properties Analysis

Salicylanilide is a white to off-white crystalline solid . It has a chemical formula of C13H11NO2 and a molar mass of 213.236 g·mol −1 . Its melting point ranges from 136 to 138 °C .

Scientific Research Applications

Antibacterial Application

  • Scientific Field: Microbiology
  • Summary of Application: Salicylanilide acetates have been synthesized and evaluated for their in vitro antifungal and antituberculotic activity . They act as inhibitors of the two-component regulatory system (TCS) in bacteria .
  • Methods of Application: The importance of electron-attracting substituents in the salicyloyl ring and hydrophobic groups in the anilide moiety for optimal activity have been noted . Chlorine substitution in the meta position of the acetylsalicylic nucleus shows a positive influence on antituberculotic activity .
  • Results or Outcomes: Some of the evaluated compounds possessed comparable or better antifungal activity than a fluconazole standard . Their in vitro activity against drug resistant and sensitive clinical isolates of Mycobacteria were found to be equivalent or better than a standard of isoniazid, a well-known first-line drug for tuberculosis treatment .

Anticancer Properties

  • Scientific Field: Oncology
  • Summary of Application: Salicylanilides have recently emerged as candidates for drug repurposing in oncology . The most prominent example of salicylanilide anthelmintic, that is intensively studied for its potential anticancer properties, is niclosamide .
  • Methods of Application: The anticancer action of salicylanilides is mediated most likely by diverse mechanisms of action such as uncoupling of oxidative phosphorylation, inhibition of protein tyrosine kinase epidermal growth factor receptor, modulation of different signaling pathways as Wnt/β-catenin, mTORC1, STAT3, NF-κB and Notch signaling pathways or induction of B-Raf V600E inhibition .
  • Results or Outcomes: Recent studies have discovered extensive anticancer potential in a number of salicylanilides .

Anthelmintic Application

  • Scientific Field: Veterinary Medicine
  • Summary of Application: Chlorinated derivatives of salicylanilide, including niclosamide, oxyclozanide, and rafoxanide, are used as anthelmintics, especially as flukicides .
  • Methods of Application: These compounds are used in both human and veterinary medicine as effective anthelmintic drugs .
  • Results or Outcomes: These compounds have been found to be effective in treating various parasitic worm infections .

Antifungal Application

  • Scientific Field: Mycology
  • Summary of Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their in vitro antifungal activity .
  • Methods of Application: The compounds were assayed in vitro against eight fungal strains .
  • Results or Outcomes: The parent salicylanilides and their esters showed potential antimycotic activity .

Antiseptic Application

  • Scientific Field: Medicine
  • Summary of Application: Salicylanilides may be used as antiseptics .
  • Methods of Application: Salicylanilides are applied topically as antiseptics .
  • Results or Outcomes: Salicylanilides have been found to be effective in preventing the growth of disease-causing microorganisms .

Disinfectant Application

  • Scientific Field: Public Health
  • Summary of Application: Brominated derivatives of salicylanilide, including dibromsalan, metabromsalan, and tribromsalan, are used as disinfectants with antibacterial and antifungal activities .
  • Methods of Application: These compounds are used in various settings, such as hospitals and homes, to kill microorganisms on surfaces .
  • Results or Outcomes: These compounds have been found to be effective in reducing the spread of infectious diseases .

Safety And Hazards

Salicylanilide is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Salicylanilides, which have been used for decades in human and veterinary medicine as anthelmintics, have recently emerged as candidates for drug repurposing in oncology . The most prominent example of salicylanilide anthelmintic, that is intensively studied for its potential anticancer properties, is niclosamide . Nevertheless, recent studies have discovered extensive anticancer potential in a number of other salicylanilides .

properties

IUPAC Name

2-hydroxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
Source PubChem
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InChI Key

WKEDVNSFRWHDNR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
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Related CAS

2593-10-4 (hydrochloride salt)
Record name Salicylanilide [NF]
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DSSTOX Substance ID

DTXSID7021784
Record name Salicylanilide
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Molecular Weight

213.23 g/mol
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Physical Description

Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS]
Record name Salicylanilide
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Vapor Pressure

0.00000002 [mmHg]
Record name Salicylanilide
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Product Name

Salicylanilide

CAS RN

87-17-2
Record name Salicylanilide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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